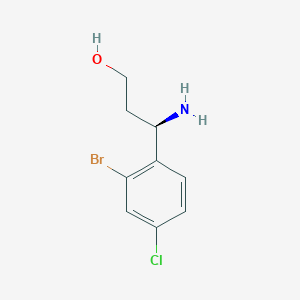

(3R)-3-Amino-3-(2-bromo-4-chlorophenyl)propan-1-OL

CAS No.:

Cat. No.: VC17503154

Molecular Formula: C9H11BrClNO

Molecular Weight: 264.54 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11BrClNO |

|---|---|

| Molecular Weight | 264.54 g/mol |

| IUPAC Name | (3R)-3-amino-3-(2-bromo-4-chlorophenyl)propan-1-ol |

| Standard InChI | InChI=1S/C9H11BrClNO/c10-8-5-6(11)1-2-7(8)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m1/s1 |

| Standard InChI Key | VGVWYISKDVRHMU-SECBINFHSA-N |

| Isomeric SMILES | C1=CC(=C(C=C1Cl)Br)[C@@H](CCO)N |

| Canonical SMILES | C1=CC(=C(C=C1Cl)Br)C(CCO)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, (3R)-3-amino-3-(2-bromo-4-chlorophenyl)propan-1-ol, reflects its stereochemistry: a chiral center at the C3 position, a 2-bromo-4-chlorophenyl group, and a terminal hydroxyl group. The (R)-configuration at C3 is critical for its potential enantioselective interactions in biological systems . Key structural attributes include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 264.54 g/mol |

| Canonical SMILES | C1=CC(=C(C=C1Cl)Br)C(CCO)N |

| Isomeric SMILES | C1=CC(=C(C=C1Cl)Br)C@@HN |

| InChIKey | VGVWYISKDVRHMU-SECBINFHSA-N |

The phenyl ring’s electron-withdrawing substituents (Br and Cl) enhance its electrophilic character, while the amino and hydroxyl groups facilitate hydrogen bonding and nucleophilic reactivity .

Physical Properties

Available data on melting point, boiling point, and density are currently unreported . Computational studies predict moderate solubility in polar aprotic solvents (e.g., THF, DMF) due to hydrogen-bonding capacity . The compound’s chiral nature necessitates careful characterization using techniques like X-ray crystallography or chiral HPLC to confirm enantiopurity.

Synthesis and Chemical Reactivity

Synthetic Pathways

While no explicit synthesis protocol for (3R)-3-Amino-3-(2-bromo-4-chlorophenyl)propan-1-OL is published, analogous compounds suggest a multi-step approach:

-

Friedel-Crafts Alkylation: Introducing the bromo-chlorophenyl group via electrophilic aromatic substitution .

-

Asymmetric Amination: Catalytic enantioselective methods, such as those employing chiral phosphoric acids, could establish the (R)-configuration .

-

Hydroxylation: Oxidation or hydrolysis of a protected intermediate to yield the terminal alcohol.

A patent describing the synthesis of a related compound, (3S)-3-(4-chloro-3-aminophenyl)-3-cyclopropylpropanoic acid, highlights the use of oxalyl chloride for carbonyl chloride formation and tert-butyl esters for protecting carboxylic acids . Similar strategies may apply to this compound, though epimerization risks at the chiral center must be mitigated .

Reactivity Profile

The compound’s functional groups participate in distinct reactions:

-

Amino Group: Forms imines with aldehydes/ketones and undergoes acylation with acid chlorides.

-

Hydroxyl Group: Participates in esterification, etherification, and oxidation to carbonyl derivatives.

-

Aromatic Ring: Electrophilic substitution at the meta position (relative to Br/Cl) is sterically hindered, favoring para-directed reactions .

Applications in Research

Medicinal Chemistry

The compound serves as a building block for:

-

Enzyme Inhibitors: Analogous structures inhibit dopamine reuptake and histone demethylases .

-

Chiral Ligands: Its stereochemistry makes it a candidate for asymmetric catalysis in API synthesis.

Materials Science

Bromine’s high atomic weight and polarizability could enable applications in flame retardants or X-ray contrast agents, though this remains speculative .

Comparison with Structural Analogs

| Compound | Key Differences | Biological Activity |

|---|---|---|

| (3S)-3-Cyclopropylpropanoic Acid | Carboxylic acid vs. alcohol | Guanylate cyclase activation |

| Tripartin | Indanol core vs. propanol | Histone demethylase inhibition |

The absence of a cyclopropane ring or indanol system in (3R)-3-Amino-3-(2-bromo-4-chlorophenyl)propan-1-OL may reduce steric hindrance, potentially improving bioavailability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume